molecular formula C13H17N3S B14751686 1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)-

1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)-

Cat. No.: B14751686
M. Wt: 247.36 g/mol
InChI Key: OSUJZDKKCRSOQS-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)- is an organic compound that belongs to the class of diamines It is characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a 2-methyl-1,2-propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)- typically involves the reaction of 2-methyl-1,2-propanediamine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their coupling to form the final product. The reaction conditions are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: A simpler diamine with similar structural features but lacking the thiazole and phenyl groups.

    2-Methyl-1,2-propanediamine: Similar backbone structure but without the thiazole and phenyl substituents.

    Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar chemical reactivity and biological activities.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(4-phenyl-2-thiazolyl)- is unique due to the combination of its diamine backbone with the thiazole and phenyl groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds. The presence of the thiazole ring, in particular, contributes to its potential biological activities and applications in various fields.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-methyl-1-N-(4-phenyl-1,3-thiazol-2-yl)propane-1,2-diamine

InChI

InChI=1S/C13H17N3S/c1-13(2,14)9-15-12-16-11(8-17-12)10-6-4-3-5-7-10/h3-8H,9,14H2,1-2H3,(H,15,16)

InChI Key

OSUJZDKKCRSOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC(=CS1)C2=CC=CC=C2)N

Origin of Product

United States

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